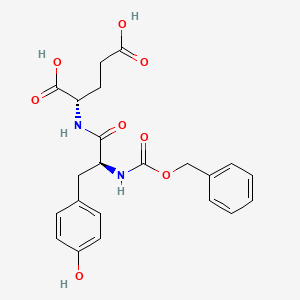
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a formyl group, a trifluoroethoxy group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the benzoic acid derivative with 2,2,2-trifluoroethanol under acidic or basic conditions to introduce the trifluoroethoxy group.
Formylation: The final step involves the formylation of the aromatic ring, which can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often requires careful control of reaction conditions, purification steps, and waste management to ensure environmental compliance and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Carboxy-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 3-Hydroxymethyl-4-(2,2,2-trifluoroethoxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the design of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as fluorinated polymers or coatings.
Biological Studies: Its derivatives may be used in studying biological pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.
Mécanisme D'action
The mechanism of action of 3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The formyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylbenzoic acid: Lacks the trifluoroethoxy group, making it less lipophilic and potentially less bioactive.
3-Formyl-4-methoxybenzoic acid: Contains a methoxy group instead of a trifluoroethoxy group, which may alter its reactivity and biological activity.
3-Formyl-4-(2,2,2-trifluoroethoxy)phenol: Similar structure but with a phenol group instead of a carboxylic acid, affecting its acidity and solubility.
Uniqueness
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both a formyl group and a trifluoroethoxy group on the benzoic acid core. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H7F3O4 |
|---|---|
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
3-formyl-4-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)5-17-8-2-1-6(9(15)16)3-7(8)4-14/h1-4H,5H2,(H,15,16) |
Clé InChI |
XVPKXYPYOSDMMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)C=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)


![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)






